2,2,2-Trifluoro-1-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-ol is a fluorinated organic compound with the molecular formula C10H11F3O2. This compound features a trifluoromethyl group, a furan ring, and a cyclopropyl group, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoroacetic acid derivatives and furan derivatives under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and catalysts to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2,2,2-Trifluoro-1-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The furan ring and cyclopropyl group contribute to the compound’s overall reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Another trifluoromethyl compound with different substituents.
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone: Similar structure but with a methylphenyl group instead of a furan ring.
Uniqueness
2,2,2-Trifluoro-1-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-ol is unique due to its combination of a trifluoromethyl group, a furan ring, and a cyclopropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H11F3O2 |
---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[5-(2-methylcyclopropyl)furan-2-yl]ethanol |
InChI |
InChI=1S/C10H11F3O2/c1-5-4-6(5)7-2-3-8(15-7)9(14)10(11,12)13/h2-3,5-6,9,14H,4H2,1H3 |
InChI Key |
ZTYCDGPKLQKAME-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C(C(F)(F)F)O |
Origin of Product |
United States |
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